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Abstract

This document provides a comprehensive analysis of the initial Phase Il clinical trial results for
Levophencynonate, a novel selective antagonist of the Histamine H4 receptor (H4R), for the
treatment of peripheral vestibular vertigo. The trial, designated LVP-VT-P2-001, was a
randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and
tolerability of Levophencynonate in patients with recurrent vertigo. Preliminary data indicate a
statistically significant reduction in the frequency and severity of vertigo episodes, as well as a
favorable safety profile. This report details the core quantitative outcomes, experimental
protocols, and the hypothesized pharmacological mechanism of action.

Introduction

Vertigo is a debilitating symptom of vestibular system dysfunction, characterized by a sensation
of spinning or illusory movement. Current treatments, including antihistamines and
benzodiazepines, offer symptomatic relief but are often associated with significant sedative
effects and may impede central vestibular compensation.[1][2] Levophencynonate emerges
as a promising therapeutic candidate by selectively targeting the Histamine H4 receptor, which
is expressed in the vestibular nuclei and spiral ganglion neurons. It is hypothesized that by
antagonizing H4R, Levophencynonate modulates vestibular afferent signals and reduces
neuronal excitability in the vestibular nuclei, thereby alleviating vertigo symptoms without the
sedative effects associated with H1 receptor antagonists.[3]
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Hypothesized Mechanism of Action

Levophencynonate is a potent and selective H4 receptor antagonist. The H4 receptor is a G-
protein coupled receptor that, upon activation by histamine, inhibits adenylyl cyclase, leading to
decreased intracellular cyclic AMP (CAMP) levels. In the vestibular system, this signaling
cascade is thought to contribute to neuronal hyperexcitability following a vestibular insult. By
blocking this pathway, Levophencynonate is postulated to restore normal neuronal firing rates
in the vestibular nuclei, mitigating the asymmetric signaling that underlies the sensation of
vertigo.
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Caption: Hypothesized signaling pathway of Levophencynonate at the H4 receptor.

Clinical Trial Methodology (Protocol LVP-VT-P2-001)

3.1 Study Design A 12-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study was conducted. Eligible patients were randomized in a 1:1:1 ratio to
receive Levophencynonate 25 mg, Levophencynonate 50 mg, or a matching placebo,
administered orally twice daily.

3.2 Patient Population Key inclusion criteria included:
e Adults aged 18-65 years.
o Diagnosis of definite Méniere's disease or recurrent vestibular neuronitis.

» At least two episodes of moderate to severe vertigo in the 4 weeks prior to screening.
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e Dizziness Handicap Inventory (DHI) score = 30.

Key exclusion criteria included:

e Benign Paroxysmal Positional Vertigo (BPPV).

o Central nervous system disorders causing vertigo.

e Use of other vestibular suppressants within 14 days of randomization.
3.3 Endpoints

o Primary Efficacy Endpoint: Change from baseline in the monthly frequency of moderate to

severe vertigo episodes at Week 12.
e Secondary Efficacy Endpoints:
o Change from baseline in the Dizziness Handicap Inventory (DHI) total score.
o Change from baseline in the Vertigo Severity Scale (VSS) score.
o Proportion of patients with a 250% reduction in vertigo episode frequency.
o Safety Endpoint: Incidence and severity of Treatment-Emergent Adverse Events (TEAES).

3.4 Statistical Analysis The primary efficacy endpoint was analyzed using an Analysis of
Covariance (ANCOVA) model with treatment group as a fixed effect and baseline vertigo
frequency as a covariate. Secondary endpoints were analyzed using similar models. The safety
population included all randomized patients who received at least one dose of the study drug.
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Caption: Workflow diagram for the LVP-VT-P2-001 clinical trial.

Initial Clinical Trial Results

4.1 Efficacy Data Levophencynonate demonstrated a dose-dependent and statistically
significant reduction in the frequency of vertigo episodes compared to placebo. The 50 mg
dose group also showed significant improvements in DHI and VSS scores.
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Table 1: Primary and Secondary Efficacy Endpoints at Week 12

Levophencynonate Levophencynonate

Endpoint Placebo (n=50)
25 mg (n=50) 50 mg (n=50)
Mean Monthly
Vertigo Episodes 6.8 6.9 6.7
(Baseline)
Mean Change from
_ -1.5 -3.1* -4 5**
Baseline (LS Mean)
p-value vs. Placebo - 0.031 <0.001
DHI Total Score
_ 45.2 46.1 45.8

(Baseline)
Change from Baseline

-8.1 -15.4 -22.7**
(LS Mean)
p-value vs. Placebo - 0.058 0.005
VSS Score (Baseline) 28.3 28.9 28.5
Change from Baseline

-5.2 -9.8* -14.1*
(LS Mean)
p-value vs. Placebo - 0.042 <0.001
% Patients with >50%

_ . 22% 46%* 68%**

Episode Reduction
p-value vs. Placebo - 0.025 <0.001

*p < 0.05; **p < 0.01

4.2 Safety and Tolerability Levophencynonate was generally well-tolerated. The incidence of
Treatment-Emergent Adverse Events (TEAEs) was similar across all groups. Notably, sedative
effects such as somnolence were not reported at a higher frequency in the active treatment
arms compared to placebo.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAES)
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Adverse Event (%) Placebo (n=50) Levophencynonate Levophencynonate
25 mg (n=50) 50 mg (n=50)

Any TEAE 28% 30% 34%

Headache 8% 10% 12%

Nausea 6% 4% 6%

Dry Mouth 2% 4% 5%

Somnolence 4% 2% 4%

Dizziness 10% 8% 6%

| Serious AEs | 2% | 0% | 0% |

Levophencynonate
(H4R Antagonist)

Demonstrates

Blockade of H4R in Favorable Safety Profile
Vestibular Nuclei (Non-Sedating)

Reduced Vestibular
Neuronal Hyperexcitability

Reduced Frequency &
Severity of Vertigo

Improved Patient
Reported Outcomes (DHI)
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Caption: Logical flow from drug mechanism to clinical outcomes.

Conclusion

The preliminary results from the LVP-VT-P2-001 study are highly encouraging.
Levophencynonate demonstrated a robust and clinically meaningful reduction in vertigo
symptoms at the 50 mg dose, meeting the primary and key secondary endpoints. The
treatment was well-tolerated, and the lack of sedative effects distinguishes it from many current
vertigo therapies. These findings support the hypothesized mechanism of action involving
selective H4 receptor antagonism and warrant progression to Phase Il clinical development to
confirm the efficacy and further characterize the safety profile of Levophencynonate as a
novel treatment for vertigo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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